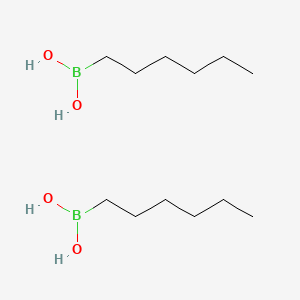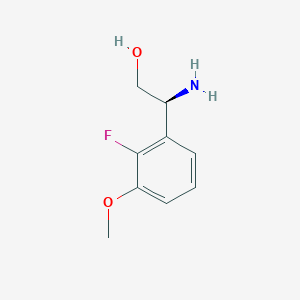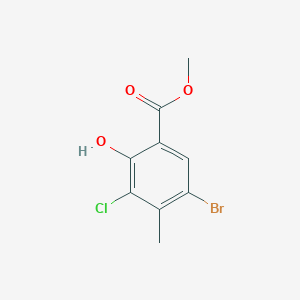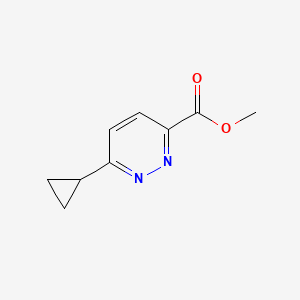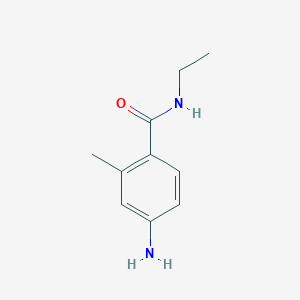![molecular formula C14H8FNO3S B13910527 8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)
8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine and carboxylic acid groups in the structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a fluorinated benzoyl chloride under basic conditions to form the benzothiazepine ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-5H-benzo[b][1,4]benzothiazepine-9-carboxylic acid
- 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid
Uniqueness
8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid is unique due to the presence of the fluorine atom, which significantly enhances its chemical reactivity and potential biological activity compared to similar compounds
Properties
Molecular Formula |
C14H8FNO3S |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid |
InChI |
InChI=1S/C14H8FNO3S/c15-9-4-7-6-16-10-2-1-3-11(17)13(10)20-12(7)5-8(9)14(18)19/h1-6,13H,(H,18,19) |
InChI Key |
LSVHBISVUMZYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2C(=C1)N=CC3=CC(=C(C=C3S2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)


![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)





